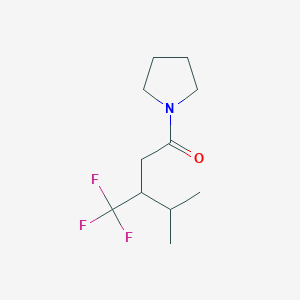![molecular formula C13H23O7P B14271230 [3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid CAS No. 141451-38-9](/img/structure/B14271230.png)
[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- “[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid” is a complex compound with a unique structure. Let’s break it down:
- The core structure consists of a phosphonic acid group (–PO₃H₂) attached to a three-carbon chain.
- The chain contains an ester group (–OCOCH₃) and a hexyl group (–C₆H₁₃).
- The hexyl group further bears an acryloyl (prop-2-enoyl) moiety (–CH₂=CH–CO–CH₃).
- This compound has applications in various fields due to its intriguing structure and properties.
Métodos De Preparación
- Synthetic routes for this compound involve the combination of different functional groups.
- One potential method is the Suzuki–Miyaura coupling , a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . In this process:
- An aryl or vinyl boron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
- The boron reagent can be tailored for specific conditions, and transmetalation plays a crucial role in the mechanism.
- Industrial production methods may vary, but the Suzuki–Miyaura route is a promising starting point.
Análisis De Reacciones Químicas
- This compound can undergo various reactions:
Oxidation: It may be oxidized at the phosphorus center.
Substitution: The ester group can be substituted.
Hydrolysis: The phosphonic acid group can undergo hydrolysis.
- Common reagents include palladium catalysts, boron reagents, and halides.
- Major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for designing novel materials.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties.
Industry: Employed in polymer synthesis and surface modification.
Mecanismo De Acción
- The compound’s effects likely involve interactions with cellular components.
- Molecular targets may include enzymes, receptors, or signaling pathways.
- Further research is needed to elucidate the precise mechanism.
Comparación Con Compuestos Similares
- Similar compounds include other phosphonic acids, esters, and acryloyl derivatives.
- The uniqueness lies in the combination of these functional groups.
Propiedades
Número CAS |
141451-38-9 |
|---|---|
Fórmula molecular |
C13H23O7P |
Peso molecular |
322.29 g/mol |
Nombre IUPAC |
[3-[6-(2-methylprop-2-enoyloxy)hexoxy]-3-oxopropyl]phosphonic acid |
InChI |
InChI=1S/C13H23O7P/c1-11(2)13(15)20-9-6-4-3-5-8-19-12(14)7-10-21(16,17)18/h1,3-10H2,2H3,(H2,16,17,18) |
Clave InChI |
VDLQZUKISYFYHE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCCCCOC(=O)CCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
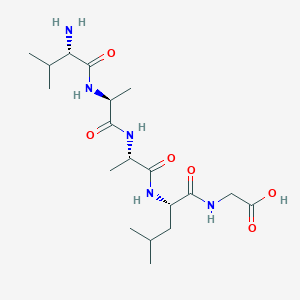

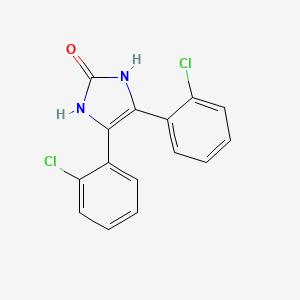
![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
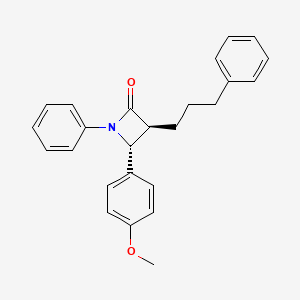
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
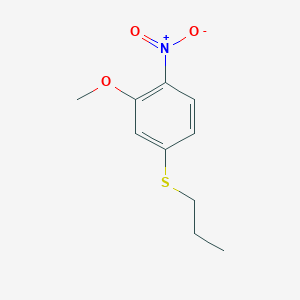
![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
